molecular formula C19H18N2O2S2 B3263779 N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(phenylthio)acetamide CAS No. 380173-57-9

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B3263779
CAS No.: 380173-57-9
M. Wt: 370.5 g/mol
InChI Key: WWRXDXROPQCCAB-UHFFFAOYSA-N
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Description

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(phenylthio)acetamide is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a methoxyphenyl group, and a phenylthioacetamide moiety

Mechanism of Action

Target of Action

TCMDC-123814, also known as Oprea1_380711, Acetamide, N-[4-(4-methoxyphenyl)-5-methyl-2-thiazolyl]-2-(phenylthio)-, or N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 is a protein kinase that plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

The compound interacts with PfCLK3 by binding to it. The co-crystal structure of PfCLK3 with TCMDC-123814 has been solved, facilitating the rational design of covalent inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome was targeted to improve the selectivity of hit molecules .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-123814 affects the RNA splicing process in the malaria parasite. PfCLK3 is known to phosphorylate parasite SR proteins, indicating its role in the processing of parasite RNA . Therefore, the inhibition of PfCLK3 can disrupt the normal functioning of the parasite’s RNA processing and thus its survival.

Result of Action

The inhibition of PfCLK3 by TCMDC-123814 leads to disruption in the RNA splicing process of the malaria parasite, which is crucial for its survival . This results in the death of the parasite, thereby exhibiting its antimalarial activity .

Action Environment

The action, efficacy, and stability of TCMDC-123814 can be influenced by various environmental factors. It’s important to note that the effectiveness of antimalarial drugs can be influenced by factors such as the parasite’s resistance to drugs, the patient’s immune status, and the presence of other diseases .

Biochemical Analysis

Biochemical Properties

The biochemical properties of TCMDC-123814 are largely defined by its interactions with various biomolecules. For instance, it has been found to interact with the Plasmodium falciparum drug target, Prolyl-tRNA-synthetase . Additionally, it has been associated with the Leishmania donovani dynamin-1-like protein (LdoDLP1), which plays a role in the adaptation/reduced susceptibility of L. donovani to TCMDC-123814 .

Cellular Effects

TCMDC-123814 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been associated with the inhibition of the Plasmodium falciparum enzyme PfProRS . Furthermore, it has been found to induce resistance in Leishmania donovani lines genetically engineered to harbor two identified LdoDLP1 mutations .

Molecular Mechanism

The molecular mechanism of action of TCMDC-123814 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to inhibit the Plasmodium falciparum enzyme PfProRS . Additionally, it has been associated with mutations in the gene encoding the L. donovani dynamin-1-like protein (LdoDLP1), which were fixed at the highest drug pressure .

Temporal Effects in Laboratory Settings

It has been observed that it took more time to develop resistance to TCMDC-123814 than to other drugs in clinical use .

Metabolic Pathways

It has been associated with the inhibition of the Plasmodium falciparum enzyme PfProRS , suggesting a potential involvement in the metabolic pathways of this parasite.

Subcellular Localization

Given its interactions with enzymes such as PfProRS and LdoDLP1 , it may be localized in the areas of the cell where these enzymes are active.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Phenylthioacetamide Moiety: This step involves the reaction of phenylthiol with acetamide derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(phenylthio)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(phenylthio)acetamide is unique due to its specific combination of functional groups and the presence of the thiazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S2/c1-13-18(14-8-10-15(23-2)11-9-14)21-19(25-13)20-17(22)12-24-16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRXDXROPQCCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CSC2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501160402
Record name N-[4-(4-Methoxyphenyl)-5-methyl-2-thiazolyl]-2-(phenylthio)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380173-57-9
Record name N-[4-(4-Methoxyphenyl)-5-methyl-2-thiazolyl]-2-(phenylthio)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380173-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(4-Methoxyphenyl)-5-methyl-2-thiazolyl]-2-(phenylthio)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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